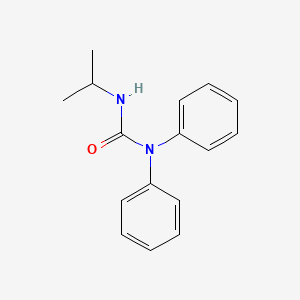

1,1-Diphenyl-3-propan-2-ylurea

Description

Overview of Substituted Urea (B33335) Compounds in Chemical Sciences

Substituted ureas are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, where at least one nitrogen atom is attached to an alkyl or aryl substituent. This structural motif is a cornerstone in various areas of chemical science due to its unique chemical properties and its ability to form stable hydrogen bonds with biological targets. researchgate.net

The synthesis of substituted ureas is well-established, with several versatile methods available to chemists. These include the reaction of amines with isocyanates, the use of phosgene (B1210022) or its equivalents, and more modern techniques like catalytic carbonylation and metal-free coupling reactions. researchgate.netmdpi.com The diversity of available amines and isocyanates allows for the creation of vast libraries of substituted ureas with a wide range of electronic and steric properties.

The applications of substituted ureas are extensive and impactful. In medicinal chemistry, they are recognized as "privileged structures" due to their prevalence in a variety of drugs. researchgate.net The urea functional group is a key component in numerous therapeutic agents, including anticancer drugs like Sorafenib and Lenvatinib, as well as antiviral, antibacterial, and antidiabetic compounds. researchgate.netfrontiersin.org Beyond pharmaceuticals, substituted ureas are utilized as herbicides, plant growth regulators, and in materials science as components of polymers and organocatalysts. researchgate.net

Rationale for Dedicated Research on 1,1-Diphenyl-3-propan-2-ylurea and its Structural Analogues

While dedicated research solely focused on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the well-established biological activities of its structural analogues, particularly other diphenylurea derivatives.

The core structure of this compound combines two key features: a diphenylurea moiety and an isopropyl group. The diphenylurea scaffold is a recurring motif in compounds with significant biological activity. For instance, derivatives of 1,3-diphenylurea (B7728601) have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.org Furthermore, diphenylurea derivatives have demonstrated broad-spectrum antiviral activity against pathogens such as SARS-CoV-2 and influenza A virus by inhibiting viral entry into host cells. gvsu.edu They have also been investigated as inhibitors of transketolase for potential anticancer applications and as carbonic anhydrase inhibitors. sci-hub.stresearchgate.net

Research on structurally related compounds, such as N,N-diphenyl-N'-isopropyl-N-(silylmethyl)ureas, highlights the continued interest in exploring the chemical space around the diphenylurea core. researchgate.net The systematic variation of substituents on the urea nitrogen atoms is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Therefore, the synthesis and characterization of this compound would be a logical step in the exploration of the structure-activity relationships (SAR) of diphenylurea derivatives. gvsu.edusci-hub.st

Below are data tables showcasing typical research findings for structurally related diphenylurea compounds, illustrating the kind of data that would be generated in a dedicated study of this compound.

Table 1: Physicochemical Properties of Related Diphenylurea Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1,3-Diphenylurea | C₁₃H₁₂N₂O | 212.25 | 239-241 | nist.gov |

| 1,3-Diisopropylurea | C₇H₁₆N₂O | 144.22 | 163-165 | nih.gov |

Table 2: Biological Activity of Structurally Similar Diphenylurea Derivatives

| Compound | Target/Activity | IC₅₀ / MIC | Reference |

| 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | Carbonic Anhydrase I (hCA I) | 5.28 µM | sci-hub.st |

| 1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea | Carbonic Anhydrase II (hCA II) | 5.51 µM | sci-hub.st |

| Diphenylurea derivative (Compound 18) | Methicillin-resistant Staphylococcus aureus (MRSA) | Low µM range | nih.gov |

| 1-(2-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-bromophenyl)urea | Indoleamine 2,3-dioxygenase 1 (IDO1) | >10 µM | frontiersin.org |

Structure

3D Structure

Properties

CAS No. |

18168-00-8 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1,1-diphenyl-3-propan-2-ylurea |

InChI |

InChI=1S/C16H18N2O/c1-13(2)17-16(19)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,17,19) |

InChI Key |

FFGAIZYREGLOLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,1 Diphenyl 3 Propan 2 Ylurea

X-ray Crystallography for Solid-State Structure Determinationanton-paar.compages.devlibretexts.org

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By directing X-rays at a single crystal, a unique diffraction pattern is generated as the rays are scattered by the electron clouds of the atoms in the crystal lattice. pages.devlibretexts.org This pattern is then mathematically decoded to produce a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. pages.dev For a molecule like 1,1-Diphenyl-3-propan-2-ylurea, this technique provides unequivocal proof of its molecular structure and reveals crucial details about its conformation and intermolecular interactions in the solid state.

Single Crystal Growth Techniques for this compound and Related Compounds

The prerequisite for any single-crystal X-ray diffraction study is the availability of a high-quality single crystal. anton-paar.com For organic compounds such as urea (B33335) derivatives, the most common and effective method for crystal growth is slow evaporation from a saturated solution.

The process involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents until saturation is achieved. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates slowly at a constant temperature. This slow removal of the solvent allows the molecules to organize themselves into a regular, repeating crystal lattice. Common solvents used for growing crystals of urea derivatives include tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), and ethanol. dergipark.org.tr For instance, crystals of 1,3-diphenyl prop-2-en-1-one have been successfully grown using the slow evaporation technique. researchgate.net Other methods, such as the Czochralski method or the Bridgman technique, are also employed for growing single crystals, particularly for inorganic and intermetallic compounds. mpg.deaps.org

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov Understanding these interactions is fundamental to crystal engineering. nih.gov In the case of this compound, the key interactions dictating its solid-state architecture are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The urea functional group (-NH-C(=O)-N<) is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of robust and directional hydrogen bonds. In many urea derivatives, molecules link together via N-H···O hydrogen bonds to form chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov These interactions are a dominant force in the crystal packing of ureas. researchgate.netresearchgate.net

The interplay between strong hydrogen bonds and weaker interactions like C-H···π and van der Waals forces results in a specific, low-energy packing arrangement. nih.gov Analysis of these motifs provides insight into the supramolecular chemistry of the compound. mdpi.com

High-Pressure Crystallography Studies and Phase Transitions

High-pressure crystallography investigates how the structure of a crystal changes under extreme pressure. researchgate.net Applying pressure can shorten intermolecular distances, strengthen existing interactions, and sometimes induce the formation of new, more compact crystalline forms known as polymorphs or phases. researchgate.netimperial.ac.uk These pressure-induced phase transitions can dramatically alter the physical properties of a material. imperial.ac.uk

While specific high-pressure studies on this compound are not widely reported, extensive research on the parent molecule, urea, provides a model for the expected behavior. Urea is known to exhibit a rich polymorphism under pressure, transitioning through several phases (I → III → IV → V) as pressure increases. imperial.ac.ukacs.org For example, the transition from phase I to phase III occurs at approximately 0.48 GPa. acs.orgiucr.org These transformations are driven by changes in the hydrogen-bonding network to achieve more efficient packing. researchgate.net It is plausible that this compound would also undergo phase transitions under high pressure, potentially involving reorientation of the bulky phenyl and isopropyl groups to minimize steric hindrance and optimize packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Solution and Solid-State Structural Analysisgoogle.comphysicsandmathstutor.com

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in both solution and solid states. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivityhmdb.cachemicalbook.comchemicalbook.com

¹H NMR spectroscopy provides data on the different types of protons in a molecule. The spectrum for this compound would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the two phenyl rings would typically appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm).

Urea N-H Proton: The proton attached to the nitrogen (N-H) would appear as a signal whose chemical shift is sensitive to solvent and concentration. It would likely show coupling to the adjacent C-H proton of the isopropyl group.

Isopropyl Protons: The isopropyl group [-CH(CH₃)₂] would give rise to two distinct signals. The single methine proton (-CH) would appear as a multiplet (a septet if coupled only to the methyl groups), and the six equivalent methyl protons (-CH₃) would appear as a doublet, due to coupling with the methine proton.

The integration of these peaks would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This is a prediction based on typical chemical shifts for similar functional groups. Actual values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet (m) | 10H |

| Urea (N-H) | 5.0 - 6.0 | Doublet (d) | 1H |

| Isopropyl (CH) | 3.8 - 4.2 | Multiplet (m) | 1H |

| Isopropyl (CH₃) | 1.1 - 1.3 | Doublet (d) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterizationhmdb.cachemicalbook.com

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum.

Carbonyl Carbon: The urea carbonyl carbon (C=O) is highly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 155-165 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would produce several signals in the aromatic region (δ 120-145 ppm). The carbon atom directly attached to the nitrogen (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons.

Isopropyl Carbons: The methine carbon (-CH) and the two equivalent methyl carbons (-CH₃) of the isopropyl group would appear in the aliphatic region of the spectrum (upfield), typically between δ 20-50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This is a prediction based on typical chemical shifts for similar functional groups. Actual values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 165 |

| Aromatic (C-ipso) | 140 - 145 |

| Aromatic (C-ortho, C-meta, C-para) | 120 - 130 |

| Isopropyl (CH) | 45 - 50 |

| Isopropyl (CH₃) | 20 - 25 |

Advanced Two-Dimensional NMR Techniques for Complex Structure Elucidation

While one-dimensional NMR provides initial data on the chemical environment of protons and carbons, complex molecules like this compound, with its multiple aromatic and aliphatic signals, necessitate advanced two-dimensional (2D) NMR techniques for complete structural assignment. nih.goviosrjournals.orgcam.ac.uk 2D NMR experiments map correlations between nuclei, resolving signal overlap and confirming the molecular skeleton. uzh.chipb.pt

For this compound, several key 2D NMR experiments would be indispensable:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this molecule, COSY would establish the connectivity within the isopropyl group by showing a cross-peak between the methine (CH) proton and the six methyl (CH₃) protons. It would also reveal the coupling between the N-H proton and the adjacent isopropyl methine proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the aromatic proton signals would be correlated to the aromatic carbon signals, the isopropyl methine proton to its carbon, and the methyl protons to the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is crucial for piecing together the entire molecular framework. nih.gov Key HMBC correlations for this compound would include:

Correlations from the N-H proton to the urea carbonyl carbon (²JCH) and the isopropyl methine carbon (²JCH).

Correlations from the aromatic protons to the quaternary carbon to which the phenyl rings are attached (³JCH) and other carbons within the rings.

Correlations from the isopropyl methine proton to the urea carbonyl carbon (³JCH) and the methyl carbons (²JCH).

These techniques, used in concert, provide an unambiguous map of the molecule's structure. buketov.edu.kz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | 120 - 130 | Aromatic carbons, C(ipso) |

| Phenyl-C (ipso) | - | ~140 | Aromatic protons |

| Urea C=O | - | ~155 | N-H, Isopropyl-CH |

| N-H | 5.5 - 6.5 (broad) | - | C=O, Isopropyl-CH |

| Isopropyl-CH | 3.8 - 4.2 | ~45 | C=O, Methyl-C |

| Isopropyl-CH₃ | 1.1 - 1.3 | ~23 | Isopropyl-CH |

Vibrational Spectroscopy Methodologies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. acenet.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Fingerprints

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of specific molecular bonds. upi.eduepa.gov For this compound, the FT-IR spectrum would provide a distinct "fingerprint," confirming the presence of its key structural components. vscht.cz

The most characteristic absorption bands predicted for this compound are:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond on the isopropyl-substituted nitrogen.

C-H Aromatic and Aliphatic Stretches: Aromatic C-H stretching vibrations would appear as a series of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group would be observed just below 3000 cm⁻¹. nih.gov

C=O (Urea) Stretch: A very strong and prominent absorption band, characteristic of the urea carbonyl group (Amide I band), is predicted to appear between 1640 and 1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

N-H Bend and C-N Stretch: The N-H bending vibration (Amide II band) coupled with C-N stretching is expected in the 1550-1620 cm⁻¹ region.

C=C Aromatic Ring Stretches: Multiple sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the two phenyl rings.

C-H Out-of-Plane Bending: Strong bands in the 700-800 cm⁻¹ range would indicate the substitution pattern of the phenyl rings.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | -NH- | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | Phenyl Rings | 3010 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2870 - 2970 | Medium |

| C=O Stretch (Amide I) | Urea | 1640 - 1680 | Strong |

| N-H Bend / C-N Stretch (Amide II) | Urea/Amine | 1550 - 1620 | Medium-Strong |

| C=C Stretch | Phenyl Rings | 1450 - 1600 | Variable, Sharp |

| C-H Out-of-Plane Bend | Phenyl Rings | 700 - 800 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. jkps.or.kr Vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. bu.edu.eg This is particularly true for symmetric vibrations and bonds involving less polar or nonpolar functional groups.

For this compound, FT-Raman would be particularly useful for observing:

Symmetric Aromatic Ring Breathing: The symmetric stretching vibrations of the phenyl rings, which cause a significant change in polarizability, would produce very strong and sharp bands, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

C=O Carbonyl Stretch: The urea carbonyl stretch would also be Raman active, although its intensity relative to the aromatic bands may vary.

Backbone Vibrations: The C-C and C-N skeletal vibrations of the molecule would be clearly visible, providing further structural confirmation.

The combination of FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule. acenet.edu

Table 3: Predicted Characteristic FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Phenyl Rings | 3050 - 3070 | Strong |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2870 - 2970 | Medium |

| C=O Stretch | Urea | 1640 - 1680 | Medium |

| Symmetric Ring Breathing | Phenyl Rings | ~1000 | Very Strong |

| C-N Stretch | Diphenylamine (B1679370)/Urea | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org For this compound (C₁₆H₁₈N₂O), the molecular weight is 266.33 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 266.

Upon ionization, the molecular ion undergoes characteristic fragmentation. dss.go.th The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. Predicted fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atoms is a common pathway. nih.gov Loss of an isopropyl radical (•CH(CH₃)₂) would result in a fragment at m/z 223.

Cleavage of the Urea Linkage: Scission of the N-C or C-N bonds within the urea moiety is highly likely. This could lead to fragments corresponding to the diphenylamine cation ([ (C₆H₅)₂N ]⁺) at m/z 168 or the isocyanate-derived fragment [ (C₆H₅)₂N=C=O ]⁺˙ at m/z 195.

Loss of Phenyl Group: Loss of a phenyl radical (•C₆H₅) from the molecular ion or subsequent fragments is also possible, leading to a peak at m/z 189.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 266 | [C₁₆H₁₈N₂O]⁺˙ (Molecular Ion) | - |

| 223 | [(C₆H₅)₂NCONH₂]⁺ | •CH(CH₃)₂ |

| 195 | [(C₆H₅)₂NCO]⁺˙ | •NHCH(CH₃)₂ |

| 168 | [(C₆H₅)₂N]⁺ | •CONHCH(CH₃)₂ |

| 93 | [C₆H₅NH₂]⁺˙ | (from rearrangement) |

| 77 | [C₆H₅]⁺ | •C₁₀H₁₃N₂O |

| 43 | [CH(CH₃)₂]⁺ | •C₁₃H₁₁N₂O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nist.gov The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital). spectrabase.com

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the two phenyl rings. The key features would be:

π → π Transitions:* The phenyl groups constitute the primary chromophore. Strong absorption bands, characteristic of π → π* transitions within the aromatic system, are expected. For substituted benzenes, these typically appear in the 200-280 nm range. The diphenylamine moiety creates an extended conjugated system, which would likely result in a primary absorption maximum (λ_max) around 250-280 nm.

n → π Transitions:* The urea carbonyl group contains non-bonding electrons (n-electrons) on the oxygen atom. A weak absorption band corresponding to a forbidden n → π* transition may be observed at a longer wavelength (likely > 280 nm), though it is often obscured by the much stronger π → π* bands.

The solvent used can influence the exact position of these absorption maxima.

Table 5: Predicted UV-Vis Absorption Data for this compound

Theoretical and Computational Chemistry Studies of 1,1 Diphenyl 3 Propan 2 Ylurea and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to predict the properties of organic molecules, including diphenylurea derivatives. Functionals like B3LYP, combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), have proven effective for calculating the molecular properties of similar structures.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process computationally finds the lowest energy arrangement of the atoms, corresponding to the most stable conformer. For a flexible molecule like 1,1-Diphenyl-3-propan-2-ylurea, which contains several rotatable single bonds, multiple local energy minima may exist on its conformational energy landscape.

Computational studies on related N,N'-diaryl ureas have shown a dynamic conformational behavior in solution. researchgate.net Theoretical calculations can map out the energy landscape to identify the most predominant conformers, such as trans-trans, cis-cis, or cis-trans arrangements around the urea (B33335) core, and determine their relative stabilities. researchgate.net

Once the optimized geometry is obtained, spectroscopic properties can be predicted to validate the computed structure against experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical predictions of ¹H and ¹³C NMR spectra for the optimized structure of this compound would allow for a direct comparison with experimentally measured spectra, aiding in signal assignment and structural confirmation.

Vibrational Frequencies: DFT calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motion, allowing for the assignment of key functional group vibrations, such as the C=O stretch, N-H bends, and aromatic C-H stretches.

Below is an example of how predicted vibrational frequencies for this compound would be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν₁ | ~3400 | N-H Stretch |

| ν₂ | ~3100-3000 | Aromatic C-H Stretch |

| ν₃ | ~2980-2900 | Aliphatic C-H Stretch |

| ν₄ | ~1650 | C=O Stretch (Amide I) |

| ν₅ | ~1590 | Aromatic C=C Stretch |

| ν₆ | ~1540 | N-H Bend (Amide II) |

| ν₇ | ~750, ~700 | Aromatic C-H Out-of-Plane Bend |

Note: These are representative values. Actual calculated frequencies would require a specific DFT computation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE), a critical indicator of molecular stability and reactivity. mdpi.com A small gap typically signifies a molecule that is more easily excited and more chemically reactive. Computational software can visualize the distribution of these orbitals across the molecular structure, providing insights into its reactivity. mdpi.com

A summary of the key electronic parameters for this compound would be tabulated as follows:

| Parameter | Value (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) |

Potential Energy Surface (PES) scanning is a computational technique used to explore molecular stability by systematically changing a specific geometric parameter, such as a bond length or dihedral angle, and calculating the energy at each step. For this compound, a PES scan could be performed by rotating the bonds connecting the phenyl rings or the isopropyl group to the urea core. This analysis helps to identify all stable conformers, the energy barriers for rotation between them, and potential transition states. It is also a valuable tool for investigating the possibility and energetic favorability of different tautomeric forms of the molecule.

Atoms in Molecules (AIM): This theory analyzes the topology of the electron density to define atoms and the bonds between them. AIM analysis can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and identify weaker non-covalent interactions, such as hydrogen bonds, which are crucial for understanding the molecule's behavior in condensed phases.

Molecular Electrostatic Potential (MEP): A MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity. For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (blue) would be expected around the N-H proton, highlighting its hydrogen-bond donating capability.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.gov This technique is fundamental in drug discovery and design.

For this compound, molecular docking simulations could be used to explore its potential as an inhibitor for specific biological targets. For instance, various diphenylurea derivatives have been investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The process would involve:

Obtaining the 3D structure of this compound from DFT geometry optimization.

Selecting a protein target and preparing its crystal structure.

Using docking software to place the ligand into the protein's binding site in various conformations and orientations.

A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity and guiding further structural modifications. nih.gov

Prediction of Binding Modes and Interaction Fingerprints (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Computational modeling is a cornerstone in predicting how this compound and its analogues interact with biological targets at a molecular level. Docking simulations are frequently employed to predict the binding orientation of these ligands within a protein's active site. These simulations reveal a common binding motif for diphenylurea derivatives, which is primarily characterized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hydrogen Bonding: The urea moiety is a critical pharmacophore in many diphenylurea compounds, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). In numerous in silico studies of analogous structures, the urea core is observed to form crucial hydrogen bonds with amino acid residues in the target protein's active site. For instance, the N-H protons can interact with backbone carbonyls or the side chains of residues like glutamate (B1630785) and aspartate, while the carbonyl oxygen can accept hydrogen bonds from residues such as asparagine. nih.govnih.gov The presence of electron-withdrawing groups on the phenyl rings can increase the acidity of the urea protons, thereby strengthening these hydrogen bonding interactions. nih.gov

Pi-Pi Stacking: The aromatic phenyl rings are capable of engaging in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, which can occur in parallel-displaced or T-shaped geometries, are a significant contributor to the binding energy and specificity of the ligand-protein complex. Computational studies on related heterocyclic systems have demonstrated the importance of such stacking interactions in stabilizing the bound conformation. mdpi.com The electronic nature of the phenyl rings, as modified by substituents, can modulate the strength of these pi-pi interactions. nih.gov

The combination of these interactions creates a unique "interaction fingerprint" for each compound, which can be used to rationalize its biological activity and guide the design of new analogues with improved potency and selectivity.

Estimation of Binding Affinities and Ranking of Compound Potency

A primary goal of computational studies is to accurately predict the binding affinity of a ligand for its target, typically expressed as the binding free energy (ΔG_bind). A more negative ΔG_bind indicates a stronger and more favorable interaction. Various computational methods are employed to estimate binding affinities for compounds like this compound and its analogues, allowing for a theoretical ranking of their potency.

Scoring Functions in Molecular Docking: Molecular docking programs utilize scoring functions to estimate the binding affinity of a docked pose. These functions are mathematical models that approximate the binding free energy by considering various energetic contributions, such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and entropic penalties. While computationally efficient and useful for ranking large libraries of compounds, the accuracy of these scoring functions can vary. nih.gov

Free Energy Calculations: For more accurate predictions, more computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI) can be employed. These alchemical free energy calculation methods simulate a non-physical pathway to transform one molecule into another, allowing for the precise calculation of the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein). nih.gov These methods, while demanding significant computational resources, can provide binding affinity predictions with high accuracy. nih.gov

MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a balance between the speed of docking scoring functions and the accuracy of alchemical free energy calculations. These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. They are often used to refine and re-rank the results of molecular docking studies.

The table below illustrates a hypothetical ranking of diphenylurea analogues based on predicted binding affinities from a computational study.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Glu284, Asn321, Phe356 |

| Analogue A (4-chloro substitution) | -9.2 | Glu284, Asn321, Phe356, Val298 |

| Analogue B (3-methoxy substitution) | -7.8 | Glu284, Asn321 |

| Analogue C (4-nitro substitution) | -9.5 | Glu284, Asn321, Phe356, Arg357 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Binding Kinetics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for understanding the conformational dynamics of this compound and its analogues, both in their free state and when bound to a target. nih.gov

By solving Newton's equations of motion for a system of atoms, MD simulations can reveal:

Conformational Flexibility: How the ligand and protein flex and adapt to each other upon binding. nih.gov

Stability of Binding Pose: Whether the binding mode predicted by docking is stable over time.

Role of Water Molecules: The influence of explicit water molecules on mediating ligand-protein interactions.

Binding and Unbinding Events: With advanced techniques, MD can simulate the entire process of a ligand binding to or unbinding from its target, providing insights into the kinetics of the interaction (k_on and k_off rates).

For a flexible molecule like this compound, the torsional rotations around the urea linkages and the bonds connecting the phenyl and isopropyl groups are of particular interest. MD simulations can map the free energy landscape of these conformational changes, identifying the most stable and accessible conformations in different environments (e.g., in aqueous solution versus in a protein binding site). nih.govresearchgate.net Studies on related urea compounds have shown that they can exist in different conformational states, and the specific conformation adopted upon binding is crucial for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Statistical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org For a series of diphenylurea analogues, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

The general form of a QSAR model is: Activity = f(Molecular Descriptors)

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, polar surface area.

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), dipole moment.

Statistical Methods: A variety of statistical methods are used to build the QSAR model, with the goal of finding the best correlation between the descriptors and the observed biological activity. unipd.it Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the activity to a set of descriptors.

Partial Least Squares (PLS): A regression technique suitable for datasets with more descriptors than compounds.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks are increasingly used to capture complex, non-linear relationships. nih.gov

A hypothetical QSAR equation for a series of diphenylurea analogues might look like: log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.2 * (presence of H-bond donor) + 2.5

This equation would suggest that higher lipophilicity (LogP) and the presence of a hydrogen bond donor are beneficial for activity, while a larger polar surface area (PSA) is detrimental. The predictive power of a QSAR model must be rigorously validated using both internal and external test sets of compounds. wikipedia.org

Reaction Mechanisms and Chemical Transformations Involving 1,1 Diphenyl 3 Propan 2 Ylurea

Hydrolysis Pathways and Stability under Environmental and Biological Conditions

Substituted ureas, a class to which 1,1-Diphenyl-3-propan-2-ylurea belongs, are known to undergo degradation in both environmental and biological systems, primarily through hydrolysis and microbial action. The stability of the urea (B33335) linkage is a key determinant of the compound's persistence.

Hydrolysis: The central urea bond (N-CO-N) is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or alkaline conditions. taylorfrancis.com This process involves the cleavage of the C-N bonds, leading to the formation of diphenylamine (B1679370) and isopropylamine (B41738), along with the release of carbon dioxide. The general pathway for the hydrolysis of substituted ureas proceeds by the initial cleavage of one of the N-alkyl or N-aryl groups, followed by the breakdown of the resulting carbamic acid.

Under environmental conditions, factors such as soil pH, temperature, and moisture content significantly influence the rate of hydrolysis. Generally, the hydrolysis of phenylurea herbicides is slow under neutral pH conditions but accelerates in strongly acidic or alkaline soils.

Biological Degradation: Microbial degradation is a primary pathway for the breakdown of substituted urea herbicides in the soil. cambridge.orgcambridge.org Soil microorganisms, including bacteria and fungi, can utilize these compounds as a source of carbon and nitrogen. cambridge.orgcambridge.orgnih.gov The degradation often begins with enzymatic transformations. A common degradation pathway involves N-dealkylation, where the isopropyl group is removed from the nitrogen atom. cambridge.org This is followed by the hydrolysis of the urea bond to yield the corresponding aniline (B41778) derivative (in this case, diphenylamine). cambridge.org

For instance, studies on the herbicide diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) show a stepwise degradation process involving the removal of methyl groups, followed by hydrolysis of the urea linkage to produce 3,4-dichloroaniline. cambridge.org A similar pathway can be postulated for this compound, leading to diphenylamine. The rate of this biodegradation is dependent on soil type, organic matter content, and the specific microbial populations present. cambridge.orgcambridge.org High nitrogen levels in the soil have been observed to generally favor increased rates of urea herbicide degradation. cambridge.orgcambridge.org

Photochemical Reactions and Quantum Yield Determinations

Photodegradation, or photolysis, represents another significant pathway for the transformation of substituted ureas in the environment, particularly in aqueous systems and on soil surfaces. nih.gov This process involves the breakdown of the molecule upon absorption of solar radiation. nih.gov

The photochemical reactivity of this compound is dictated by the chromophoric diphenylamino and carbonyl groups, which can absorb UV radiation. Upon absorption of light energy, the molecule can undergo various photochemical reactions, including photo-hydrolysis, oxidation, and rearrangement. The presence of photosensitizers in the environment, such as humic acids, can accelerate the rate of photodegradation. nih.gov

Studies on related compounds like 1,3-diethyl-1,3-diphenylurea (B122622) have shown that UV irradiation can produce fluorescent derivatives, indicating significant molecular transformation. nih.gov The mechanism of photodegradation can involve the generation of reactive oxygen species, such as hydroxyl and superoxide (B77818) radicals, especially in the presence of photocatalysts like titanium dioxide (TiO2). nih.gov These radicals are powerful oxidizing agents that can attack the urea molecule, leading to its decomposition. nih.gov

Electrochemical Behavior and Redox Reaction Mechanisms

The electrochemical properties of urea and its derivatives are of interest for both synthetic and analytical applications. The redox behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). nih.govacs.org

The urea functional group itself can undergo oxidation, although typically at high potentials. The presence of the diphenylamino group significantly influences the electrochemical behavior. The nitrogen atoms' lone pairs can participate in redox processes.

Oxidation: Electrochemical oxidation of urea derivatives often occurs in alkaline media at the surface of metal electrodes, such as nickel. electrochemsci.org The mechanism on a nickel electrode involves the oxidation of Ni(OH)2 to NiOOH, which then acts as the oxidizing agent for the urea molecule. electrochemsci.org The oxidation peak current is typically dependent on the concentration of both the urea derivative and the hydroxide (B78521) ions. electrochemsci.org For this compound, the phenyl groups would likely influence the oxidation potential.

Reduction: The electrochemical reduction of oxygen in the presence of amines and CO2 can be a pathway for urea synthesis. nih.govacs.org This process utilizes reactive oxygen species like superoxide, generated electrochemically, to activate the amine for nucleophilic attack. nih.govacs.org While this is a synthetic route, it provides insight into the redox chemistry involving the precursors of the target molecule.

Cyclic voltammetry studies on related systems show that the peak currents and potentials are dependent on the scan rate and the concentration of the electroactive species. mdpi.comresearchgate.net These studies help in understanding the electron transfer kinetics and the mechanism of the redox reactions. mdpi.com

Detailed Mechanistic Studies of Urea Formation and Functionalization Reactions

The synthesis of unsymmetrical ureas like this compound can be achieved through several established methods, primarily involving the reaction of an isocyanate with an amine.

The most direct synthesis involves the reaction of diphenylamine with isopropyl isocyanate. (C₆H₅)₂NH + CH₃CH(NCO)CH₃ → (C₆H₅)₂NCONHCH(CH₃)₂

Alternatively, the reaction can proceed via diphenylcarbamoyl chloride and isopropylamine. (C₆H₅)₂NCOCl + H₂NCH(CH₃)₂ → (C₆H₅)₂NCONHCH(CH₃)₂ + HCl

Carbonyl Activation and Nucleophilic Addition Mechanisms

The formation of the urea linkage is a classic example of a nucleophilic addition reaction to a carbonyl group (or a carbonyl derivative like an isocyanate). ncert.nic.inbyjus.com

Mechanism with Isocyanate: In the reaction between diphenylamine and isopropyl isocyanate, the nitrogen atom of the diphenylamine acts as the nucleophile. It attacks the electrophilic carbon atom of the isocyanate group.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diphenylamine attacks the central carbon of the isocyanate group.

Proton Transfer: Simultaneously, or in a subsequent step, the pi electrons of the N=C bond shift to the nitrogen, which then abstracts the proton from the diphenylamine nitrogen, leading to the final urea product.

This reaction is typically efficient and does not require a catalyst, although bases can be used to deprotonate the amine, increasing its nucleophilicity.

Mechanism with Phosgene (B1210022) Derivatives: If using a phosgene equivalent like diphenylcarbamoyl chloride, the mechanism is a nucleophilic acyl substitution.

Nucleophilic Attack: Isopropylamine attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed. youtube.com

Elimination: The intermediate collapses, eliminating a chloride ion to form the final urea product.

In all these synthetic pathways, the carbonyl carbon is activated towards nucleophilic attack, either by the inherent electrophilicity of the isocyanate group or by the presence of a good leaving group (like chloride) in a carbamoyl chloride. wikipedia.org

Rearrangement Reactions Involving Substituted Urea Moieties

Rearrangement reactions are more commonly associated with the synthesis of the precursors to ureas, particularly isocyanates, rather than reactions of the urea moiety itself. The Hofmann and Curtius rearrangements are key methods for generating isocyanates from amides and acyl azides, respectively. organic-chemistry.orgthieme-connect.com

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen in the presence of a strong base to yield an isocyanate, which can then be trapped by an amine to form a urea. thieme-connect.com

Curtius Rearrangement: This involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. organic-chemistry.org

While direct rearrangement of the this compound molecule is not a commonly reported reaction, thermal decomposition of substituted ureas can lead to the reverse reaction, yielding an isocyanate and an amine. mdpi.com For example, the thermal cracking of 1,3-diphenylurea (B7728601) has been shown to produce phenyl isocyanate and aniline. mdpi.comresearchgate.net This indicates that under certain conditions, the urea linkage can be cleaved through a retro-addition mechanism.

Derivatization Reactions at the Urea Linkage and Aromatic Rings

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogs. These sites include the N-H proton on the urea linkage and the two phenyl rings.

Reactions at the Urea Linkage: The N-H proton of the urea can be deprotonated by a strong base, and the resulting anion can react with various electrophiles. This allows for alkylation or acylation at this position, leading to trisubstituted ureas.

Furthermore, the urea group can act as a ligand, coordinating with metal ions through the carbonyl oxygen and nitrogen atoms. The ability of the urea moiety to form strong hydrogen bonds is also a key feature in its interaction with biological receptors. nih.govnih.gov

Reactions at the Aromatic Rings: The two phenyl groups attached to the nitrogen atom are susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com The diphenylamino group is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine onto the phenyl rings using appropriate reagents (e.g., Br₂ with a Lewis acid catalyst).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The specific positions of substitution will be influenced by the steric hindrance imposed by the bulky diphenylamino group. These derivatization reactions are crucial for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. frontiersin.org

Investigation of Molecular Interactions and Coordination Chemistry of 1,1 Diphenyl 3 Propan 2 Ylurea

Supramolecular Assembly and Self-Organization in Crystalline Solids

The solid-state architecture of urea (B33335) derivatives is often dictated by a combination of strong and weak non-covalent interactions, leading to well-defined supramolecular assemblies. While the specific crystal structure of 1,1-Diphenyl-3-propan-2-ylurea is not publicly available, insights can be drawn from related compounds.

Role of Intermolecular Hydrogen Bonding Networks in Solid-State Structures

For urea and its derivatives, intermolecular hydrogen bonding is a primary directional force in the formation of crystalline solids. In N,N'-disubstituted ureas, a common and robust motif is the one-dimensional "urea tape" or α-network, which consists of bifurcated N-H···O hydrogen bonds. However, in trisubstituted ureas such as this compound, the potential for this specific tape formation is altered due to the presence of only one N-H donor.

Studies on other trisubstituted ureas suggest that while they are unable to form the classic "ordered" urea tape, they still participate in hydrogen bonding. mdpi.comresearchgate.net The single N-H group is a strong hydrogen bond donor and is expected to form a hydrogen bond with a suitable acceptor, most likely the carbonyl oxygen of a neighboring molecule. This would lead to the formation of simpler hydrogen-bonded chains or cyclic motifs rather than the extensive tape structure. The steric hindrance from the two phenyl groups and the isopropyl group will also play a significant role in determining the final packing arrangement. mdpi.com

A study on N-isopropyl-N',N'-diphenyl-N-(silylmethyl)ureas, a derivative of the title compound, provides the closest available experimental insight. X-ray diffraction of a related silane, Ph2NC(O)N(Prⁱ)CH2Si(OEt)3, confirmed its molecular structure, although the detailed intermolecular interactions were not the focus of the report. researchgate.net This work does, however, underscore the feasibility of obtaining crystalline forms of such sterically demanding ureas.

Influence of π-π Interactions and Other Non-Covalent Forces on Molecular Packing

In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings are expected to be a significant factor in the molecular packing of this compound. In many aromatic compounds, these interactions contribute substantially to the stability of the crystal lattice. The arrangement of the phenyl groups (face-to-face, edge-to-face, or offset) would be a compromise between maximizing attractive π-π interactions and accommodating the steric bulk of the rest of the molecule and the hydrogen bonding network.

Coordination of Urea Ligands to Transition Metal Centers

There is no specific information available in the surveyed literature regarding the synthesis and characterization of transition metal complexes incorporating this compound as a ligand. However, the coordination chemistry of urea and its simpler derivatives has been extensively studied, offering a basis for predicting the potential behavior of this more complex ligand. rjpbcs.comcdnsciencepub.comresearchgate.net

Synthesis of Metal Complexes Incorporating this compound and its Analogues

The synthesis of metal-urea complexes is typically achieved by reacting a metal salt with the urea ligand in a suitable solvent. rjpbcs.com For analogues of this compound, such as N,N'-diethylurea, octahedral complexes have been synthesized by reacting the ligand with the corresponding hydrated metal(II) salts in ethanol. researchgate.net It is plausible that a similar synthetic strategy could be employed for this compound, likely resulting in complexes of varying stoichiometry depending on the metal ion, counter-anion, and reaction conditions. The steric bulk of the diphenyl and isopropyl groups would likely influence the number of ligands that can coordinate to a single metal center.

Characterization of Coordination Modes and Geometric Arrangements in Metal-Urea Complexes

Urea and its derivatives are versatile ligands that can coordinate to metal centers in several ways. The most common mode of coordination is through the carbonyl oxygen atom, which is consistent with the sp2 hybridization of the oxygen and the localization of negative charge on it in resonance structures. rjpbcs.com This O-coordination typically results in a decrease in the C=O stretching frequency and an increase in the C-N stretching frequency in the infrared spectrum of the complex compared to the free ligand.

Nitrogen coordination is less common but has been observed, particularly with soft metal ions like Pt(II) and Pd(II). rjpbcs.com In such cases, a shift to lower frequencies for the N-H stretching vibrations and a shift to a higher frequency for the C=O stretching vibration would be expected. rjpbcs.com Given the electronic properties of most first-row transition metals, O-coordination would be the most probable mode for complexes of this compound. The resulting geometric arrangement around the metal center (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion's preferred coordination number and the steric constraints imposed by the bulky ligands. cdnsciencepub.com

Electronic and Magnetic Properties of Metal-Urea Coordination Compounds

The electronic and magnetic properties of metal-urea complexes are contingent on the identity of the transition metal, its oxidation state, and the coordination geometry of the complex. For instance, the magnetic moments of octahedral Cr(III) and tetrahedral Co(II) complexes with simple urea ligands have been measured and are consistent with high-spin configurations. rjpbcs.comcdnsciencepub.com

UV-visible spectroscopy is a key technique for probing the electronic transitions within these complexes. The spectra of metal-urea complexes typically show bands corresponding to d-d transitions, the energies of which are dependent on the ligand field strength and the geometry of the complex. rjpbcs.comrjpbcs.com For complexes of this compound, it would be expected that the ligand field created would be comparable to that of other O-coordinating urea derivatives. The magnetic susceptibility measurements would reveal whether the complexes are paramagnetic or diamagnetic and provide information about the number of unpaired electrons. rjpbcs.com

The following table summarizes the key properties of some transition metal-urea complexes, which can serve as a reference for the anticipated properties of complexes with this compound.

| Metal Ion | Complex Stoichiometry (with Urea) | Geometry | Magnetic Moment (μeff, B.M.) |

| Cr(III) | [Cr(urea)6]Cl3 | Octahedral | 3.77 |

| Mn(II) | [Mn(urea)4]Cl2 | Tetrahedral | ~5.9 |

| Co(II) | Co(urea)42 | Tetrahedral | 4.4 - 4.8 |

| Ni(II) | Ni(urea)62 | Octahedral | 2.9 - 3.4 |

| Cu(II) | [Cu(urea)2]Cl2 | Distorted Octahedral | ~1.96 |

Data compiled from various sources on simple urea complexes for comparative purposes. rjpbcs.comrjpbcs.com

Exploration of Catalytic Applications for Urea-Metal Complexes

The investigation into the catalytic applications of metal complexes incorporating this compound and related N-arylureas has revealed their potential as effective ligands in transition metal catalysis. Research has demonstrated that these urea derivatives can serve as sterically undemanding pro-ligands, particularly in palladium-catalyzed reactions. This section explores the specific roles and efficiencies of these urea-metal complexes in catalytic processes.

N-arylureas, including compounds structurally similar to this compound, have been shown to be advantageous in reactions where the steric bulk of the ligand is a critical factor. nih.gov In palladium catalysis, for instance, the use of bulky, electron-rich ligands is a common strategy. However, there is a largely unexplored space for smaller, sterically less demanding ligands that could be beneficial in reactions involving sterically crowded key intermediates. nih.gov

One notable application is in the palladium-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. In this specific reaction, N-arylureas have been found to outperform traditional phosphine (B1218219) ligands. nih.gov This suggests that the urea ligand, formed by the coordination of the this compound to the palladium center, creates a more favorable environment for the catalytic cycle to proceed.

Experimental and computational studies on model palladium-urea and palladium-ureate complexes indicate that the urea ligand likely binds to the metal center in a monodentate fashion through the unsubstituted nitrogen atom. nih.gov This mode of binding is noteworthy as it is less common for metal-ureate complexes, which often coordinate through both nitrogen and oxygen. nih.gov The ability of these urea derivatives to effectively control the reactivity of the metal center is a key aspect of their catalytic utility. nih.gov

The development of ligand platforms is a significant driver of innovation in homogeneous transition metal catalysis. nih.gov The successful application of N-arylureas as ligands opens up new possibilities for designing catalytic systems with tailored steric and electronic properties. nih.gov

The following table summarizes the key findings from a study on the catalytic application of N-arylureas in a palladium-catalyzed reaction.

| Catalyst System | Reaction Type | Substrates | Product | Key Finding |

| Pd-catalyst with N-Arylurea pro-ligand | Heteroannulation | N-tosyl-o-bromoanilines and 1,3-dienes | 2-substituted indolines | N-Arylureas outperform phosphine ligands, especially with sterically demanding substrates. nih.gov |

Structure Activity Relationship Sar and Mechanistic Biological Studies Non Clinical Focus

Molecular Basis of Biological Interactions for Urea-Containing Scaffolds

The biological activity of urea-containing compounds is fundamentally rooted in the unique physicochemical properties of the urea (B33335) functional group. The urea moiety's NH groups act as effective hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. researchgate.netnih.gov This dual capability allows for the formation of stable hydrogen bonds with various biological targets, which is a cornerstone of their molecular recognition and bioactivity. nih.gov

Mechanisms of Enzyme Inhibition (e.g., Photosystem II, Kinases, Carbonic Anhydrase)

Urea derivatives have been identified as potent inhibitors of a variety of enzymes, leveraging their distinct structural features to interact with enzyme active sites.

Kinases: Diaryl ureas are prominent in the design of kinase inhibitors. For instance, they are a key structural feature in type II kinase inhibitors, which bind to the inactive conformation of the kinase. The urea moiety typically forms one or two hydrogen bonds with a conserved glutamic acid residue and another with the backbone amide of an aspartic acid in the DFG motif of the kinase. researchgate.net Sorafenib, a diaryl urea derivative, exemplifies this by targeting the RAS-RAF-MEK-ERK signaling pathway. nih.gov

Urease: The inhibition of urease, a nickel-containing metalloenzyme, by urea derivatives can occur through active-site directed or mechanism-based pathways. nih.gov Inhibitors often mimic the substrate, urea, and interact with the nickel ions in the active site. researchgate.net The binding is stabilized by non-covalent interactions, including hydrogen bonds and hydrophobic contacts. nih.gov The size of substituents on the urea scaffold is critical, as bulky groups can hinder entry into the substrate-binding pocket. nih.govresearchgate.net

Carbonic Anhydrase: Certain urea derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), which are zinc-containing enzymes. One-pot synthesis procedures have been developed to create asymmetric substituted ureido benzene sulfonamides that act as effective inhibitors of carbonic anhydrase enzymes. acs.org

The following table summarizes the inhibitory activity of selected diaryl urea derivatives against various kinases.

| Compound | Target Kinase | IC50 (nM) |

| Sorafenib | KDR | 28 |

| Linifanib | KDR | 3 |

| Tivozanib | VEGFR-2 | 0.21 |

Data sourced from literature discussing diaryl urea derivatives as anticancer agents. researchgate.netnih.gov

Molecular Recognition and Binding to Biological Receptors (e.g., Estrogen Receptor Alpha)

The interaction of urea-containing scaffolds with biological receptors is a key aspect of their mechanism of action. The estrogen receptor alpha (ERα), a crucial target in breast cancer therapy, has been a focus of such studies. researchgate.net The binding of ligands to ERα can induce conformational changes that modulate its activity. nih.gov

Research has shown that urea can induce the transformation of the native estrogen receptor into a form with a high affinity for DNA and ATP. nih.gov This suggests that hydrophobic domains of the receptor are involved in the steroid-dependent exposure of the DNA binding site. nih.gov While direct studies on 1,1-Diphenyl-3-propan-2-ylurea's interaction with ERα are limited, the principles of urea-receptor interactions suggest that the phenyl groups could engage in hydrophobic interactions within the ligand-binding pocket, while the urea moiety forms critical hydrogen bonds.

Modulation of Protein-Protein Interactions (PPIs)

The urea scaffold can also serve as a platform for designing modulators of protein-protein interactions (PPIs). The ability of the urea group to form directional hydrogen bonds is crucial for mimicking the interactions at the interface of two proteins. While specific examples for this compound are not prevalent, the general principle is that the diaryl urea structure can be functionalized to present chemical groups that disrupt or stabilize specific PPIs. researchgate.net For instance, some diaryl urea derivatives act as Hedgehog (Hh) pathway inhibitors by binding to the Smoothened receptor (SMO), which is involved in a signaling cascade that relies on protein-protein interactions. researchgate.net

Principles for Rational Design and Optimization of Molecular Activity through Structural Modification

The rational design of urea-containing compounds for enhanced biological activity relies on a deep understanding of how structural modifications influence their interaction with biological targets.

Influence of Substituent Electronic and Steric Effects on Target Binding

The electronic and steric properties of substituents on the aryl rings of diaryl ureas significantly impact their binding affinity and selectivity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the hydrogen-bonding capability of the urea NH groups. nih.gov For example, in a series of uracil urea derivatives, electron-withdrawing substituents were found to enhance the inhibitory potency against fatty acid amide hydrolase (FAAH). rsc.org

The table below illustrates the impact of substituents on the inhibitory activity of benzothiazole-based (thio)urea derivatives against E. coli β-glucuronidase.

| Compound ID | Substituent on Benzene Ring | Inhibitory Rate (%) at 100 µM |

| C-7 | 4-CF3 | >50 |

| C-9 | 2,4-di-F | >50 |

| E-6 | 4-Cl | >50 |

| E-9 | 4-F | >50 |

This data highlights that electron-withdrawing groups like fluorine and trifluoromethyl can contribute to higher inhibitory activity. nih.gov

Role of Conformational Flexibility in Ligand-Target Recognition

The conformational flexibility of a ligand is a critical determinant of its binding affinity to a biological target. nih.gov The urea functionality itself imposes a degree of conformational restriction due to resonance, which delocalizes non-bonded electrons from the nitrogen atoms to the carbonyl group. nih.gov This can lead to a more planar and rigid structure, which can be advantageous for fitting into a specific binding site.

However, some degree of flexibility is often necessary for a ligand to adapt its conformation to the binding site of a receptor. osu.edu The introduction of flexible linkers or substituents can allow the molecule to explore a wider range of conformations and find a more favorable binding pose. The interplay between the rigid urea core and flexible peripheral groups is a key consideration in the design of potent and selective urea-based bioactive molecules. The disruption of planarity, for instance by introducing a methyl group on a urea nitrogen, can lead to increased solubility. nih.gov Ultimately, the optimal degree of flexibility is target-dependent and is a crucial factor in the rational design of new therapeutic agents. nih.gov

Chemoinformatic and Cheminformatic Approaches in SAR Analysis and Compound Library Design

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific chemoinformatic or cheminformatic studies focused solely on the compound this compound. While in silico research, including Structure-Activity Relationship (SAR) analysis and the design of compound libraries, is a common practice in modern drug discovery for various urea derivatives, no such detailed research findings or data tables are publicly available for this particular chemical entity.

Computational methods are frequently employed to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel compounds. These approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the virtual screening of compound libraries, are instrumental in guiding the synthesis and experimental testing of new drug candidates. Studies on related compounds, such as 1,3-diphenylurea (B7728601) derivatives, have utilized these in silico tools to explore their therapeutic potential, for instance as α-glucosidase inhibitors. However, the specific application of these chemoinformatic strategies to this compound has not been documented in the available scientific literature.

Similarly, the design of compound libraries, which are collections of molecules created for high-throughput screening, often relies on a central chemical scaffold that is systematically modified. This allows for the exploration of the chemical space around a particular molecular structure to identify compounds with desired biological activities. While urea-based scaffolds are common in such libraries, there is no specific mention of libraries designed around or explicitly including this compound.

Therefore, due to the lack of published research, no data tables or detailed findings on the chemoinformatic and cheminformatic analysis of this compound can be provided at this time.

Advanced Applications and Material Science Potentials of 1,1 Diphenyl 3 Propan 2 Ylurea

Non-Linear Optical (NLO) Properties and Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic materials, particularly those with donor-π-acceptor architectures and the ability to crystallize in non-centrosymmetric space groups, are of significant interest for NLO applications.

Theoretical Prediction and Experimental Characterization of NLO Activity

The NLO activity of a molecule is fundamentally linked to its molecular structure and electronic properties. For urea (B33335) and its derivatives, the presence of the carbonyl group (an electron acceptor) and the nitrogen atoms (electron donors) connected by a π-system can give rise to a significant molecular hyperpolarizability (β), a key parameter for second-order NLO effects like second harmonic generation (SHG).

Theoretical Prediction: Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. For a molecule like 1,1-Diphenyl-3-propan-2-ylurea, a theoretical investigation would involve calculating its molecular geometry, electronic structure, and hyperpolarizability. The key structural features influencing its potential NLO activity are:

Asymmetry: The molecule is asymmetrically substituted. One nitrogen atom is bonded to two phenyl groups, while the other is bonded to a propan-2-yl group and a hydrogen atom. This asymmetry is crucial for achieving a non-zero molecular hyperpolarizability.

Intramolecular Charge Transfer (ICT): The phenyl groups can act as part of the π-conjugated system, facilitating charge transfer from the nitrogen lone pairs to the carbonyl group. The extent of this ICT is a primary determinant of the magnitude of β.

For a molecule to exhibit macroscopic NLO effects, it must crystallize in a non-centrosymmetric space group. nih.gov A related compound, 1,3-diphenylurea (B7728601), has been shown to crystallize in the orthorhombic, non-centrosymmetric space group Pna21, which allows for SHG. researchgate.net It is plausible that this compound could also adopt a non-centrosymmetric crystal structure, making it a candidate for SHG.

Experimental Characterization: Experimental validation of NLO activity typically involves techniques such as the Kurtz-Perry powder test to screen for SHG efficiency. Single crystal X-ray diffraction is essential to determine the crystal structure and confirm the absence of a center of symmetry. dergipark.org.tr For 1,3-diphenylurea, the SHG efficiency was found to be 0.64 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). While this value cannot be directly extrapolated to this compound, it demonstrates that the diphenylurea scaffold can exhibit significant NLO activity.

Below is a representative data table illustrating the kind of theoretical NLO properties that would be calculated for a compound like this compound, with comparative values for urea.

| Property | Theoretical Value for a Representative Asymmetric Diphenylurea | Experimental/Theoretical Value for Urea (Reference) |

| Dipole Moment (μ) in Debye | 3 - 6 D | ~4.56 D |

| Polarizability (α) | > 20 x 10-24 esu | ~3.83 x 10-24 esu |

| First Hyperpolarizability (β) | Potentially several times that of urea | ~0.38 x 10-30 esu |

Note: The values for the representative asymmetric diphenylurea are hypothetical and are presented to illustrate the expected trends based on the properties of related molecules.

Design and Synthesis of Urea-Based NLO Materials

The design of new urea-based NLO materials focuses on optimizing both the molecular hyperpolarizability and the crystal packing. Key design strategies include:

Introduction of Stronger Donor/Acceptor Groups: Attaching strong electron-donating groups (like -OCH3, -N(CH3)2) and electron-withdrawing groups (like -NO2, -CN) to the phenyl rings could enhance the ICT and, consequently, the hyperpolarizability.

Modification of the π-Bridge: Extending the π-conjugated system can also lead to larger NLO responses.

Chirality: Introducing chiral centers can help enforce non-centrosymmetric crystal packing.

The synthesis of asymmetrically substituted ureas like this compound can be achieved through several established synthetic routes. A common method involves the reaction of an isocyanate with an amine. For the target compound, this would involve the reaction of diphenylamine (B1679370) with isopropyl isocyanate or the reaction of N,N-diphenylcarbamoyl chloride with propan-2-amine.

Potential Applications in Polymer Chemistry and Advanced Materials

The urea functionality is also a valuable building block in polymer chemistry, most notably in the formation of polyureas. nih.gov These polymers are known for their excellent mechanical properties, thermal stability, and chemical resistance, owing to the strong hydrogen bonding between the urea linkages.

The specific structure of this compound suggests several potential applications in advanced materials if it were to be used as a monomer or a functional additive in polymers.

Monomer for Polyureas: While this compound itself is not a difunctional monomer required for polymerization, related difunctional diphenylurea derivatives could be synthesized to produce novel polyureas. The incorporation of the bulky and rigid diphenyl groups into the polymer backbone would be expected to influence the material's properties significantly:

Modified Mechanical Properties: The rigidity of the diphenyl groups could lead to polymers with high tensile strength and modulus.

Solubility: The bulky substituents might disrupt the extensive hydrogen bonding typically seen in polyureas, potentially leading to improved solubility in common organic solvents, which can be advantageous for processing.

Functional Additive in Polymers: If this compound possesses significant NLO activity, it could be incorporated as a guest molecule in a host polymer matrix to create an NLO-active composite material. This approach, known as guest-host systems, is a common method for fabricating NLO polymers. The choice of the host polymer would be crucial to ensure transparency, processability, and compatibility with the urea derivative.

Below is a table representing the potential impact of incorporating a diphenylurea moiety, similar to the subject compound, on the properties of a polymer.

| Property | Typical Aliphatic Polyurea | Potential Properties of a Polyurea with Diphenylurea Moieties |

| Glass Transition Temp. (Tg) | 100-150 °C | > 180 °C |

| Tensile Strength | High | Very High |

| Solubility | Poor in common solvents | Potentially improved |

| Refractive Index | ~1.5 | > 1.6 |

Note: The properties for the polyurea with diphenylurea moieties are projected based on the expected influence of the chemical structure.

Future Directions and Emerging Research Avenues for 1,1 Diphenyl 3 Propan 2 Ylurea

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of urea (B33335) derivatives is undergoing a significant transformation towards more sustainable and efficient methods. rsc.orgureaknowhow.com Future research will likely focus on moving away from traditional reliance on fossil fuels and hazardous reagents like phosgene (B1210022). nih.govresearchgate.net Key areas of exploration include the utilization of carbon dioxide (CO2) as a green, abundant, and economical C1 building block. nih.govrsc.org Metal-free methods that allow for the synthesis of urea derivatives from CO2 at atmospheric pressure and room temperature represent a significant step forward in green chemistry. organic-chemistry.org

Another promising avenue is the development of catalyst-free and solvent-free reaction conditions. rsc.org For instance, reactions of primary aliphatic amines with CO2 have been shown to produce urea derivatives in good yields without the need for catalysts or organic solvents. rsc.org "On-water" reactions, which leverage the unique properties of water to facilitate chemoselective synthesis, also offer a sustainable alternative that simplifies product isolation and avoids the use of toxic volatile organic compounds. organic-chemistry.org

Continuous flow chemistry is also emerging as a crucial technology for the safe and rapid synthesis of urea derivatives. nih.gov This approach is particularly valuable for reactions involving hazardous intermediates, such as the Curtius rearrangement, by providing enhanced process control. nih.gov The integration of green chemistry principles into the synthesis of 1,1-Diphenyl-3-propan-2-ylurea and its analogs will be a central theme of future research, aiming to reduce environmental impact while improving efficiency and safety.

| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |